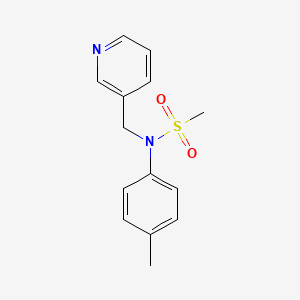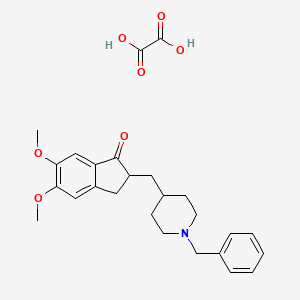
2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with 5-methyl-1H-pyrazol-3-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation/Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the functional groups present.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) which are involved in cell cycle regulation.
Biological Studies: The compound is used in studies related to cancer treatment due to its cytotoxic activities against various cancer cell lines.
Chemical Biology: It serves as a tool compound for studying the biological pathways and molecular targets associated with its activity.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets such as CDKs. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar structure that also exhibits kinase inhibitory activity.
2,4-Dichloropyrimidine: Shares the pyrimidine core but lacks the pyrazole moiety, resulting in different biological activities.
Uniqueness
2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is unique due to its dual presence of pyrimidine and pyrazole rings, which contribute to its specific biological activities and potential as a therapeutic agent.
Propriétés
Numéro CAS |
851435-01-3 |
|---|---|
Formule moléculaire |
C8H7Cl2N5 |
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C8H7Cl2N5/c1-4-2-7(15-14-4)12-6-3-5(9)11-8(10)13-6/h2-3H,1H3,(H2,11,12,13,14,15) |
Clé InChI |
VHPPIGGXGRMQTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)NC2=CC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2,3-butanoimidazo[1,2-b]pyridazine](/img/structure/B8375627.png)

![1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-cyclopentyl-,hydrochloride](/img/structure/B8375641.png)

![Ethyl 4-[(2-amino-5-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B8375648.png)
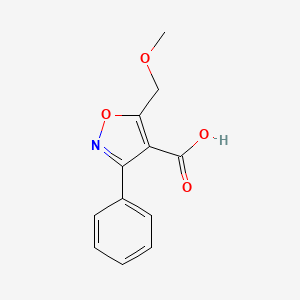
![4,8-Dihydro[1,3]thiazolo[3,4-a]pyrimidin-6-one](/img/structure/B8375674.png)
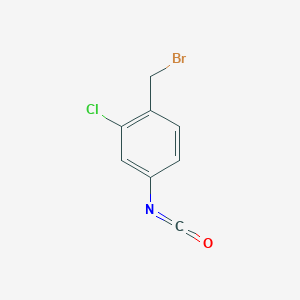

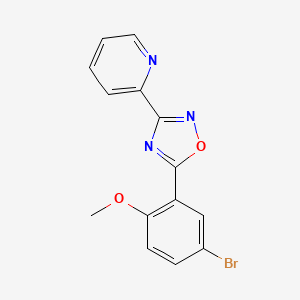
![2-Chloro-4-({5-[2-(methylamino)ethoxy]quinazolin-4-yl}amino)phenol](/img/structure/B8375713.png)
